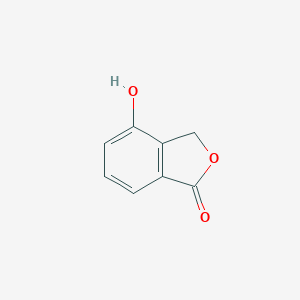

4-Hydroxyisobenzofuran-1(3H)-one

Vue d'ensemble

Description

4-Hydroxyisobenzofuran-1(3H)-one, also known as phthalide, is an organic compound with the molecular formula C8H6O3. It is a lactone derivative of phthalic acid and is characterized by a fused benzene and furan ring structure. This compound is found extensively in natural products and biologically active molecules, making it a significant subject of study in various scientific fields .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Hydroxyisobenzofuran-1(3H)-one involves the oxidation of phthalide derivatives. For instance, the asymmetric allylation of 3-hydroxyisobenzofuran-1(3H)-ones with boron allylation reagents can be catalyzed by a Bi(OAc)3/chiral phosphoric acid system. This method delivers the desired chiral 3-allylisobenzofuran-1(3H)-ones in good yields (up to 99%) and high enantioselectivities (up to 99.5:0.5 e.r.) under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes. The specific conditions and reagents used can vary, but the goal is to achieve high yields and purity of the compound. The use of efficient catalytic systems and controlled reaction environments is crucial for industrial synthesis.

Analyse Des Réactions Chimiques

Bromination Reactions

4-Hydroxyisobenzofuran-1(3H)-one undergoes electrophilic substitution at the C5 position using brominating agents like N-bromosuccinimide (NBS). This reaction is typically conducted in carbon tetrachloride (CCl₄) with a radical initiator (e.g., AIBN) under reflux .

| Reagent | Conditions | Yield | Product |

|---|---|---|---|

| NBS (1.2 eq) | CCl₄, AIBN, reflux, 2–3 hr | 85% | 5-Bromo-4-hydroxyisobenzofuran-1(3H)-one |

Mechanism : Radical-initiated bromination proceeds via hydrogen abstraction at C5, followed by bromine radical addition .

Aldol Condensation and Lactonization

Reaction with aryl ketones (e.g., acetophenone) or 1,3-dicarbonyl compounds under acid catalysis forms substituted derivatives. H₂SO₄-SiO₂ (0.05 g) at 120°C under solvent-free conditions optimizes yield .

Friedel-Crafts Alkylation

The hydroxyl group facilitates alkylation with indoles using TsOH·H₂O (2 mol%) in CH₂Cl₂ at 20°C . Electron-rich indoles (e.g., 5-methoxyindole) achieve yields >90%.

Table 2: Substrate Scope for Indole Alkylation

| Indole Substituent | Yield (%) | Reaction Time (hr) |

|---|---|---|

| H (parent) | 95 | 2 |

| 5-OMe | 92 | 2.5 |

| 5-NO₂ | 78 | 4 |

Mechanism : Acid-catalyzed activation of the lactone carbonyl enables nucleophilic attack by indole.

Oxidation and Reduction

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 80°C | 4-Oxo-isobenzofuran-1(3H)-one |

| Reduction | NaBH₄, MeOH, RT | 4-Hydroxyisobenzofuran-1-ol |

Notes :

-

Oxidation converts the hydroxyl group to a ketone.

-

Reduction cleaves the lactone ring to form a diol.

Esterification and Acylation

Reaction with acid anhydrides (e.g., acetic anhydride) at 50–140°C produces acylated derivatives, preserving the lactone ring .

Example :

Nucleophilic Substitution

The hydroxyl group undergoes substitution with amines or thiols under Mitsunobu conditions (DIAD, PPh₃).

| Nucleophile | Conditions | Yield (%) |

|---|---|---|

| Benzylamine | DIAD, PPh₃, THF, RT | 70 |

| Thiophenol | DIAD, PPh₃, DMF, 50°C | 65 |

Applications De Recherche Scientifique

4-Hydroxyisobenzofuran-1(3H)-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Studied for its role in natural products and biological activity.

Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mécanisme D'action

The mechanism of action of 4-Hydroxyisobenzofuran-1(3H)-one involves its interaction with various molecular targets and pathways. It can act as an inhibitor or modulator of specific enzymes and receptors, influencing biological processes. The exact pathways depend on the specific application and context of use. For example, in medicinal chemistry, it may target enzymes involved in inflammation or cancer cell proliferation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Phthalic Anhydride: A precursor to phthalide, used in the synthesis of various derivatives.

Isobenzofuran-1(3H)-one: A closely related compound with similar structural features.

3-Hydroxyisobenzofuran-1(3H)-one: Another hydroxylated derivative with distinct reactivity.

Uniqueness

4-Hydroxyisobenzofuran-1(3H)-one is unique due to its specific hydroxyl group positioning, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for synthesizing chiral compounds and exploring new therapeutic agents .

Activité Biologique

4-Hydroxyisobenzofuran-1(3H)-one, commonly referred to as phthalide, is an organic compound with significant biological activities. Its unique structure, characterized by a fused benzene and furan ring, contributes to its diverse pharmacological properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C8H6O3

- CAS Number : 13161-32-5

- Melting Point : 199-202 °C

- Boiling Point : 365.4 °C at 760 mmHg

- Density : 1.16 g/cm³

This compound exhibits various biological activities through several mechanisms:

- NF-κB Inhibition : The compound has been identified as a potential inhibitor of the NF-κB pathway, which plays a crucial role in inflammation and cancer progression. By inhibiting NF-κB, it may modulate immune responses and reduce inflammation .

- Antioxidant Activity : Research indicates that this compound possesses free radical scavenging properties. This activity helps protect cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .

Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Anti-inflammatory | Inhibits pro-inflammatory cytokines and mediators via NF-κB pathway modulation. |

| Antioxidant | Scavenges free radicals, reducing oxidative stress in cells. |

| Anticancer | Exhibits cytotoxic effects against various cancer cell lines. |

| Neuroprotective | Protects neuronal cells from damage induced by oxidative stress. |

Research Findings

Several studies have investigated the biological activity of this compound:

- Cytotoxicity Studies : A study utilized high-performance liquid chromatography (HPLC) to assess the cytotoxic effects of this compound against tripterygium and ferulic acid. Results indicated significant cytotoxicity against these compounds, suggesting potential as an anticancer agent .

- Antioxidant Properties : Another investigation demonstrated that the compound effectively scavenged free radicals in vitro, highlighting its potential for use in formulations aimed at reducing oxidative stress-related damage .

- Inflammation Modulation : Research focusing on inflammatory pathways showed that treatment with this compound led to decreased levels of pro-inflammatory cytokines in cellular models, indicating its role in mitigating inflammatory responses.

Case Study 1: Anticancer Activity

A recent study explored the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability, with IC50 values calculated at varying concentrations. The study concluded that the compound could serve as a lead for developing new anticancer therapies.

Case Study 2: Neuroprotection

In a model of oxidative stress-induced neurotoxicity, treatment with this compound significantly reduced neuronal cell death and improved cell viability compared to controls. This suggests its potential application in neurodegenerative diseases like Alzheimer's.

Propriétés

IUPAC Name |

4-hydroxy-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3/c9-7-3-1-2-5-6(7)4-11-8(5)10/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSCIMKFWMUXNBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60506053 | |

| Record name | 4-Hydroxy-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60506053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Hydroxyphthalide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032598 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13161-32-5 | |

| Record name | 4-Hydroxyphthalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13161-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60506053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxyphthalide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032598 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

255 - 256 °C | |

| Record name | 4-Hydroxyphthalide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032598 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.